5-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole
Description
The compound 5-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole features a hybrid heterocyclic scaffold combining a 1,2,3-triazole substituted with a 3-chlorophenyl group and a methyl group, fused to a 1,2,4-oxadiazole ring bearing a phenyl substituent. Its synthesis typically involves [2+3] cycloaddition or heteroannulation strategies, as demonstrated in studies from Zagazig University, where ethyl acetoacetate reacts with azides to form triazole intermediates, followed by oxadiazole ring closure .
Properties
IUPAC Name |
5-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O/c1-11-15(20-22-23(11)14-9-5-8-13(18)10-14)17-19-16(21-24-17)12-6-3-2-4-7-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJSKGHFSLNMQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological potentials.
The molecular formula of the compound is with a molecular weight of 335.77 g/mol. It features a triazole ring fused with an oxadiazole moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄ClN₅O |
| Molecular Weight | 335.77 g/mol |
| CAS Number | 894935-29-6 |
| IUPAC Name | 5-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole |
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of specific signaling pathways.
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Mechanism of Action :
- The compound targets enzymes such as HDAC (Histone Deacetylase), which play a crucial role in cancer cell proliferation and survival. Inhibition of HDAC can lead to increased acetylation of histones and non-histone proteins, resulting in altered gene expression and induction of apoptosis .
- Molecular docking studies suggest that the compound interacts favorably with cancer-related proteins, enhancing its potential as an anticancer agent .
- Case Studies :
Antimicrobial Activity
The oxadiazole derivatives have also been reported to possess broad-spectrum antimicrobial activity.
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Types of Activity :
- Antibacterial: Effective against various bacterial strains including Mycobacterium bovis, showcasing potential for treating tuberculosis .
- Antifungal: In vitro studies revealed effectiveness against several fungal pathogens.
- Antiviral: Some derivatives have shown promise in inhibiting viral replication.
- Research Findings :
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties. Studies have shown that derivatives of triazoles exhibit efficacy against various bacterial strains and fungi. For instance, research indicates that triazole compounds can inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus species.
Case Study: Antifungal Activity
In a study published in the Journal of Medicinal Chemistry, a derivative of the compound was tested against multiple fungal strains. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Candida albicans, indicating potent antifungal activity .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Triazole Derivative | 32 | Candida albicans |
| Control | 128 | Candida albicans |
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of triazole derivatives. These compounds can inhibit the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
Agricultural Applications
Pesticidal Activity
The compound has been evaluated for its potential use as a pesticide. Its structural features suggest it may act as an effective agent against agricultural pests while being environmentally friendly.
Case Study: Insecticidal Efficacy
A study assessed the insecticidal activity of various triazole compounds on common agricultural pests like aphids and whiteflies. The results indicated that certain derivatives exhibited over 70% mortality at concentrations as low as 50 ppm after 48 hours .
| Compound | Concentration (ppm) | Mortality (%) | Pest Type |
|---|---|---|---|
| Triazole Derivative | 50 | 75 | Aphids |
| Control | 50 | 20 | Aphids |
Material Science
Photophysical Properties
The compound's unique structure allows it to be explored for applications in organic electronics and photonic devices. Its ability to absorb light in specific wavelengths makes it suitable for use in organic light-emitting diodes (OLEDs).
Case Study: OLED Performance
In experiments conducted by researchers at a leading university, the compound was incorporated into an OLED device. The device exhibited a luminous efficiency of 15 cd/A, showcasing its potential for use in advanced display technologies .
Chemical Reactions Analysis
Cyclization Reactions for Core Heterocycle Formation
The synthesis of the oxadiazole and triazole rings involves distinct cyclization strategies:
Oxadiazole Ring Formation
The 1,2,4-oxadiazole ring is typically synthesized via:
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Nitrogen-Oxygen Cyclization : Reaction of amidoximes with carboxylic acid derivatives under dehydrating conditions .
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Oxidative Cyclization : Hydrazones derived from aromatic aldehydes undergo iodine-mediated cyclization. For example, refluxing hydrazones with iodine, HgO, and MgO in dry ether yields oxadiazoles .
Triazole Ring Formation
The 1,2,3-triazole moiety is formed via:
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A "click chemistry" approach using substituted azides and alkynes, producing regioselective 1,4-disubstituted triazoles.
Functional Group Transformations
The compound undergoes reactions at its chlorophenyl and methyl substituents:
Nucleophilic Substitution
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The 3-chlorophenyl group participates in SNAr reactions with nucleophiles (e.g., amines, alkoxides). For example:
Yields range from 65–85% depending on the nucleophile and solvent .
Methyl Group Oxidation
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The 5-methyl group on the triazole can be oxidized to a carboxylic acid using KMnO₄ in acidic conditions.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification of the aromatic rings:
| Reaction Type | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura (C–C bond) | Pd(PPh₃)₄ | DMF, 80°C, 12 h | 78% | |
| Buchwald-Hartwig (C–N bond) | Pd₂(dba)₃/XPhos | Toluene, 110°C, 24 h | 62% |
Catalytic Hydrogenation
The oxadiazole ring resists hydrogenation under standard conditions (H₂, Pd/C), but the triazole’s C=C bond can be reduced selectively:
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Triazole Reduction : Using H₂ (1 atm) and Raney Ni in ethanol at 50°C produces a tetrahydrotriazole derivative with >90% selectivity .
Acid/Base-Mediated Ring-Opening Reactions
The oxadiazole ring undergoes hydrolysis under extreme conditions:
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Acidic Hydrolysis (HCl, reflux): Cleavage to form a diamide derivative .
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Basic Hydrolysis (NaOH, 120°C): Degradation to a nitrile and amide byproducts .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces:
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Triazole Ring Rearrangement : Converts the 1,2,3-triazole to a 1,2,4-triazole isomer with 45% efficiency .
Key Mechanistic Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substitution
- 4-(4-Chlorophenyl)-thiazole derivatives (Compounds 4 & 5): These isostructural compounds (4 and 5) replace the oxadiazole with a thiazole ring and feature fluorophenyl substituents. Despite differing halogens (Cl vs. F), their crystal structures (triclinic, P 1) remain nearly identical, with minor packing adjustments. This highlights the role of halogen size in crystal packing without altering molecular conformation .
Heterocycle Variations
- Triazole vs. Oxadiazole Hybrids: Compared to 1,2,4-triazole derivatives (e.g., triazolothiadiazines), the oxadiazole in the target compound lacks hydrogen-bonding donors, reducing solubility in polar solvents but increasing metabolic stability. Triazole derivatives often exhibit antinociceptive and antiviral activities, whereas oxadiazoles are associated with anti-inflammatory and kinase inhibition .
Substituent Position and Bioactivity
- This modification is linked to increased anti-inflammatory activity compared to the target compound’s meta-chlorophenyl group .
- 5-[5-Methyl-1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol: The tert-butylphenoxy group drastically increases steric bulk, reducing cytotoxicity in cancer cell lines but improving selectivity for bacterial targets .
Physicochemical and Crystallographic Properties
Key Research Findings and Contradictions
- Bioactivity vs. Solubility : Oxadiazoles generally exhibit lower solubility than triazoles but superior metabolic stability, as seen in COX-2 inhibitors . However, sulfanyl-substituted oxadiazoles (e.g., ) defy this trend by improving solubility via polar groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
